
Emetine
Overview
Description
Emetine is an isoquinoline alkaloid derived from the root of Cephaelis ipecacuanha, historically used as an anti-amoebic agent and emetic. Its primary mechanism of action involves inhibition of protein synthesis by binding to the 40S ribosomal subunit, blocking peptidyl-tRNA translocation during translation . Beyond its antiparasitic applications, this compound exhibits antiviral, antibacterial, and anticancer activities. Recent studies highlight its role in degrading hypoxia-inducible factor-2α (HIF-2α) in von Hippel-Lindau-deficient clear cell renal carcinoma (VHL-CCRCC) via a proteasome-dependent, cullin-independent pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Emetine can be synthesized through the methylation of cephaeline, another alkaloid found in ipecac root. The synthetic process involves several steps, including extraction, purification, and freeze-drying .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the alkaloid from the ipecac root. The process includes:
Extraction: The ipecac root is processed to extract the total alkaloids.
Purification: The extracted alkaloids are purified to isolate this compound.
Freeze-Drying: The purified this compound is then freeze-dried to obtain a stable product.
Chemical Reactions Analysis
Types of Reactions: Emetine undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the structure of this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in the oxidation of this compound include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Solvents: Organic solvents like methanol, ethanol, and chloroform are commonly used in these reactions.
Major Products:
Dehydrothis compound: Formed through oxidation, dehydrothis compound retains the anti-protozoal properties of this compound but with reduced side effects.
Various Substituted Derivatives: These derivatives can have enhanced or modified biological activities depending on the introduced functional groups.
Scientific Research Applications
Case Studies
A notable study utilized an AML xenotransplantation model to assess emetine's in vivo effects. Mice treated with this compound showed a significant reduction in leukemic burden, evidenced by decreased engraftment of human CD45-positive cells in bone marrow and peripheral blood .
This compound Against SARS-CoV-2
This compound has emerged as one of the most potent anti-SARS-CoV-2 agents identified to date. Its effectiveness is attributed to:
- Inhibition of Viral Replication : this compound exhibits strong antiviral activity with sub-micromolar effective concentration (EC50) values against SARS-CoV-2 . In vitro pharmacokinetic studies revealed that lung concentrations significantly exceed the EC50, suggesting substantial therapeutic potential .
- Anti-inflammatory Effects : The compound also possesses anti-inflammatory properties that may mitigate hyper-inflammatory responses associated with COVID-19 .
Clinical Trials and Safety Concerns
Due to concerns about cardiotoxicity at high doses, clinical trials have utilized very low doses of this compound for COVID-19 treatment. Research indicates that while these doses may limit efficacy, they are necessary to minimize adverse effects .
Drug Repositioning
This compound's established safety profile allows for its repositioning in treating other diseases beyond its traditional uses. Ongoing research aims to explore its potential applications in various therapeutic areas, including:
- Chronic Inflammatory Diseases : Investigating its anti-inflammatory properties further could yield new treatments for conditions like rheumatoid arthritis or inflammatory bowel disease.
- Combination Therapies : Combining this compound with other agents may enhance its therapeutic effects while mitigating side effects.
Mechanism of Action
Emetine exerts its effects primarily by inhibiting protein synthesis. It binds to the 40S subunit of the ribosome, preventing the translocation of mRNA and tRNA, which is essential for protein synthesis . This inhibition leads to the disruption of various cellular processes, ultimately causing cell death. In the context of its antiviral activity, this compound interferes with viral replication by inhibiting the synthesis of viral proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Alkaloids
Cephaeline
Cephaeline, a desmethyl analog of emetine, shares a nearly identical benzoquinolizidine backbone but lacks a methyl group on its nitrogen atom. Both compounds exhibit comparable ribosome-binding activity, but cephaeline demonstrates reduced systemic toxicity and improved tolerability in clinical settings. In prostate cancer cell lines (e.g., LNCaP and PC3), cephaeline and this compound show similar IC50 values (~0.1–0.5 µM) after 72 hours of exposure . However, cephaeline exhibits distinct effects on cancer stem cells (CSCs), reducing aldehyde dehydrogenase-positive (ALDH+) populations more selectively than this compound .
Property | This compound | Cephaeline |
---|---|---|
Structure | N-methylated | Desmethylated |
Ribosomal Target | 40S subunit (E-site) | 40S subunit (E-site) |
IC50 (PC3) | 0.15 µM (Day 3) | 0.18 µM (Day 3) |
Toxicity | High (cardiotoxic) | Moderate |
Lycorine
Lycorine, a phenanthridine alkaloid, shares this compound’s ribosome-targeting activity but binds to the peptidyl transferase center (PTC) of the 60S ribosomal subunit instead. This difference confers unique antiviral properties: lycorine inhibits SARS-CoV-2 replication (EC50 = 0.3 µM) by disrupting viral RNA translation, while this compound primarily targets the host ribosome’s E-site . Structural modeling (PDB: 4U4U for lycorine; 3J7A for this compound) reveals lycorine forms hydrogen bonds with rRNA residues (e.g., G2661), whereas this compound stabilizes hydrophobic interactions with U1838 .
Cycloheximide
Cycloheximide, a glutarimide antibiotic, inhibits eukaryotic translation by binding to the 60S subunit’s E-site. Despite mechanistic overlap, this compound requires 15-fold higher molar concentrations to achieve comparable growth inhibition in Tetrahymena (~20 µg/mL vs. cycloheximide’s 0.25 µg/mL) . This disparity arises from this compound’s weaker interaction with conserved ribosomal residues.
Mefloquine
Mefloquine, an antimalarial quinoline, shares this compound’s anti-SARS-CoV-2 activity but operates via distinct pathways. While this compound disrupts ribosomal function (EC50 = 0.46 µM), mefloquine inhibits viral entry by destabilizing membrane fusion (EC50 = 4–15 µM) . Connectivity Map (CMap) analysis ranks this compound higher (Score: 99.61) than mefloquine (-45.51) in antiviral efficacy .
Biological Activity
Emetine, an alkaloid derived from the Ipecacuanha plant, has garnered significant attention due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and recent research findings.
This compound primarily exerts its effects through the inhibition of protein synthesis and nucleic acid synthesis. Key findings include:
- Inhibition of Protein Synthesis : this compound irreversibly inhibits protein synthesis in HeLa cells by depleting free ribosomes, which leads to an increase in polyribosomes. In contrast, this inhibition is reversible in Chinese hamster ovary (CHO) cells .
- Impact on RNA Synthesis : this compound has been shown to inhibit viral RNA synthesis in poliovirus-infected HeLa cells in a dose-dependent manner. This inhibition progresses from reversible to irreversible depending on the RNA species involved .
- Effects on Mitochondrial Function : In mouse liver cells, this compound selectively inhibits mitochondrial protein synthesis, highlighting its potential impact on cellular metabolism .
Anticancer Properties
This compound has demonstrated significant anticancer activity across various tumor types:
- Cytotoxic Effects : Studies have reported this compound's cytotoxic effects against malignant tumors such as osteosarcoma, gastric cancer, and breast cancer. Clinical trials in the 1970s indicated mixed results, with some patients experiencing disease stabilization and symptom relief .
- Mechanisms in Gastric Cancer : In gastric cancer cell lines (MGC803 and HGC-27), this compound exhibited IC50 values of 0.0497 μM and 0.0244 μM respectively. It was found to inhibit cell proliferation and induce apoptosis via multiple signaling pathways including MAPK and PI3K/AKT .
Effects on Leukemia
Recent studies have highlighted this compound's potential against acute myeloid leukemia (AML):
- Inhibition of AML Stem Cells : this compound inhibits AML stem/progenitor cells by inducing oxidative stress and differentiation while inhibiting NF-κB signaling. In vivo studies using an AML xenotransplantation model showed a significant reduction in leukemic burden following this compound treatment .
Antiviral Activity
This compound has also been explored for its antiviral properties:
- SARS-CoV-2 Inhibition : this compound has shown potent antiviral activity against SARS-CoV-2 with an EC50 value as low as 0.007 μM. It acts primarily by inhibiting viral RNA and protein synthesis without affecting other stages of the viral life cycle . Additionally, it has demonstrated significant anti-inflammatory effects by reducing pro-inflammatory cytokines like IL-6 and TNFα in macrophages .
Summary of Research Findings
Case Studies
- Gastric Cancer Model : In vitro studies showed this compound significantly inhibited growth and induced apoptosis in gastric cancer cell lines, with detailed RNA sequencing revealing extensive gene expression changes associated with its action .
- AML Treatment : An animal model demonstrated that this compound treatment led to a marked decrease in human CD45-positive cells within the bone marrow, indicating selective targeting of leukemia cells .
- COVID-19 Clinical Trials : Preliminary studies suggested that low-dose this compound could reduce viral titers in patients with COVID-19, showcasing its potential as a therapeutic option during viral outbreaks .
Q & A
Basic Research Questions
Q. What are the primary biochemical pathways targeted by emetine, and what experimental methodologies are optimal for elucidating its mechanism of action?
To investigate this compound’s mechanism, begin with a systematic literature review to identify gaps in existing pathway analyses (e.g., protein synthesis inhibition, ribosomal interactions) . In vitro assays using eukaryotic cell lines (e.g., HeLa) can quantify ribosome binding via radiolabeled this compound and competitive displacement studies . Pair this with computational modeling (e.g., molecular docking) to predict binding affinities to ribosomal subunits . Validate findings using CRISPR-Cas9 knockouts of suspected target proteins to confirm pathway specificity .
Q. What validated protocols exist for quantifying this compound in biological samples, and how can their sensitivity and specificity be critically assessed?
High-performance liquid chromatography (HPLC) with UV detection (λ = 282 nm) is widely used, but cross-validate with mass spectrometry (LC-MS/MS) for improved specificity in complex matrices . Assess methodological robustness by spiking samples with this compound analogs (e.g., cephaeline) to test interference. Include calibration curves with R² > 0.99 and limit of detection (LOD) calculations using signal-to-noise ratios .
Q. How does this compound’s stereochemistry influence its pharmacological activity, and what analytical techniques are essential for structural characterization?
Utilize X-ray crystallography to resolve this compound’s 3D configuration and compare it to inactive analogs . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) can identify critical functional groups, while circular dichroism (CD) assesses chiral stability under physiological conditions . For activity correlation, perform in vivo assays with enantiomerically pure samples in protozoan models (e.g., Entamoeba histolytica) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxicity data of this compound across different cell lines?
Design a standardized panel of cell lines (e.g., primary vs. immortalized) with controlled culture conditions (e.g., pH, serum concentration) to isolate variables . Use dose-response curves (IC₅₀ calculations) and statistical tests (e.g., ANOVA with Tukey post hoc) to compare inter-line variability . Incorporate transcriptomic profiling (RNA-seq) to identify differential expression of this compound transporters (e.g., ABCB1) or metabolic enzymes . Replicate conflicting studies with identical protocols to assess reproducibility .
Q. What strategies are effective in designing this compound analogs with reduced cardiotoxicity while maintaining anti-protozoal activity?
Apply structure-activity relationship (SAR) studies focusing on modifying the this compound core’s C-1’ and C-2’ positions . Synthesize analogs via reductive amination and test in vitro against Plasmodium falciparum alongside cardiomyocyte viability assays (e.g., hiPSC-derived cells) . Use molecular dynamics simulations to predict cardiotoxicity by analyzing interactions with hERG potassium channels . Validate top candidates in in vivo models (e.g., murine malaria) with continuous ECG monitoring .
Q. How can researchers optimize extraction protocols for this compound from natural sources to improve yield and purity for pharmacological studies?
Compare traditional alkaloid extraction (e.g., Soxhlet with ethanol) to modern techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) . Optimize solvent polarity (e.g., chloroform-methanol gradients) and pH for selective precipitation. Quantify yields via gravimetric analysis and purity via HPLC-ELSD . Include lifecycle assessments to evaluate scalability and environmental impact .
Q. What methodological frameworks are suitable for comparative studies of this compound’s efficacy against emerging antiprotozoal agents?
Adopt a systematic review protocol (PRISMA guidelines) to aggregate preclinical and clinical data . Perform network meta-analyses to rank efficacy against drugs like metronidazole, using outcome measures (e.g., parasite clearance time). For novel comparisons, design head-to-head in vitro susceptibility assays with standardized inoculum sizes and endpoint definitions (e.g., ≥50% growth inhibition) .
Q. Methodological and Ethical Considerations
Q. How should researchers address ethical challenges in repurposing this compound for oncological applications, given its historical toxicity profile?
Follow WHO guidelines for preclinical-to-clinical translation, including:
- Rigorous in vitro genotoxicity assays (e.g., Ames test, micronucleus) .
- Dose-escalation studies in xenograft models with histological monitoring of cardiac tissue .
- Transparent reporting of adverse events in early-phase trials, aligned with CONSORT criteria .
Q. What statistical approaches are critical for analyzing time-dependent effects of this compound in longitudinal studies?
Employ mixed-effects models to account for inter-subject variability in pharmacokinetic/pharmacodynamic (PK/PD) studies . For survival analyses (e.g., cancer models), use Kaplan-Meier curves with log-rank tests and Cox proportional hazards regression . Validate assumptions (e.g., normality, homoscedasticity) via residual plots and leverage bootstrapping for small sample sizes .
Properties
IUPAC Name |
(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3/t18-,21-,24+,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVVAXYIELKVAI-CKBKHPSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
316-42-7 (di-hydrochloride) | |
Record name | Emetine [BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5022980 | |
Record name | Emetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
MODERATELY SOL IN DILUTE AMMONIUM HYDROXIDE; SOL IN ETHER, ALCOHOL, ACETONE; SLIGHTLY SOL IN CHLOROFORM, BENZENE; INSOL IN GLACIAL ACETIC ACID; SOL IN 80% ACETIC ACID, SPARINGLY SOL IN WATER, PETROLEUM ETHER, IN SOLN OF POTASSIUM OR SODIUM HYDROXIDE; FREELY SOL IN METHANOL, ETHYL ACETATE | |
Record name | EMETINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE AMORPHOUS POWDER | |
CAS No. |
483-18-1, 316-42-7 | |
Record name | (-)-Emetine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=483-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Emetine [BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Emetine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13393 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Emetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Emetine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.903 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Emetine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.692 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EMETINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8D5EPO80M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | EMETINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
74 °C | |
Record name | EMETINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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